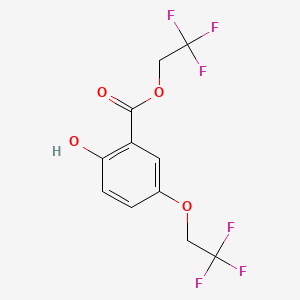

2,2,2-Trifluoroethyl 2-hydroxy-5-(2,2,2-trifluoroethoxy)benzoate

Beschreibung

IUPAC Nomenclature and Systematic Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups. The compound name indicates the presence of a benzoate core structure substituted with hydroxyl and trifluoroethoxy groups at specific positions on the aromatic ring. The systematic classification places this molecule within the broader category of fluorinated benzoate esters, specifically those containing trifluoromethyl substituents that significantly alter the electronic and steric properties compared to non-fluorinated analogs.

The chemical abstract service number 106854-80-2 serves as the unique identifier for this specific compound, distinguishing it from related structural isomers and derivatives. The systematic classification extends beyond simple benzoate esters to include subcategories such as fluorinated organic compounds and pharmaceutical intermediates. The presence of multiple trifluoromethyl groups classifies this compound as a polyfluorinated molecule, which carries implications for its environmental persistence and biological activity patterns. The molecular structure incorporates three distinct functional groups: the benzoate ester linkage, the phenolic hydroxyl group, and the aryl ether functionality, each contributing to the overall chemical behavior and reactivity profile.

The nomenclature system also reflects the positional relationships between substituents on the aromatic ring, with the hydroxyl group positioned ortho to the carboxylate ester and the trifluoroethoxy group located meta to the ester functionality. This specific substitution pattern influences both the electronic distribution within the molecule and the potential for intramolecular interactions between functional groups. The systematic name provides complete structural information necessary for unambiguous identification and synthesis planning in pharmaceutical and chemical research applications.

Molecular Formula and Weight Analysis

The molecular formula C11H8F6O4 provides comprehensive information about the atomic composition and structural complexity of this compound. The molecular weight of 318.17 grams per mole reflects the significant contribution of fluorine atoms, which account for approximately 35.8% of the total molecular mass despite representing only 25% of the atomic count. This high fluorine content distinguishes the compound from conventional benzoate esters and contributes to its unique physical and chemical properties.

The elemental composition analysis reveals the presence of eleven carbon atoms forming the aromatic ring system and aliphatic ester linkages, eight hydrogen atoms primarily located on the aromatic ring and methylene groups, six fluorine atoms distributed across two trifluoromethyl groups, and four oxygen atoms participating in ester and ether functionalities. The carbon-to-hydrogen ratio of 1.375 indicates a relatively high degree of unsaturation consistent with the aromatic benzoate structure, while the oxygen-to-carbon ratio of 0.364 reflects the multiple oxygen-containing functional groups present in the molecule.

The molecular weight comparison with related compounds demonstrates the significant mass contribution of trifluoromethyl substituents. For reference, the parent benzoic acid has a molecular weight of 122.12 grams per mole, while the simple 2,2,2-trifluoroethyl benzoate weighs 204.14 grams per mole. The additional trifluoroethoxy and hydroxyl substituents in the target compound increase the molecular weight by approximately 114 grams per mole, highlighting the substantial structural modifications present in this derivative.

Stereochemical Considerations and Conformational Isomerism

The stereochemical analysis of this compound reveals several important conformational considerations arising from the presence of multiple trifluoromethyl groups and flexible ether linkages. The compound lacks traditional chiral centers but exhibits conformational complexity due to restricted rotation around specific bonds and potential intramolecular interactions between functional groups. The trifluoromethyl groups adopt preferred conformations that minimize steric and electronic repulsions while maximizing stabilizing interactions.

Research on related trifluoromethyl-containing compounds demonstrates that these groups preferentially adopt conformations that place fluorine atoms in orientations that minimize unfavorable dipole-dipole interactions. The conformational analysis of similar molecules shows that trifluoromethyl groups typically arrange themselves in propeller-like conformations with carbon-fluorine bonds positioned orthogonally to minimize electrostatic repulsions between fluorine atoms. This conformational preference significantly influences the overall molecular geometry and affects both physical properties and biological activity profiles.

The presence of the hydroxyl group ortho to the ester functionality creates opportunities for intramolecular hydrogen bonding, which can stabilize specific conformational states and influence the compound's chemical reactivity. Computational studies on analogous systems indicate that such intramolecular interactions can contribute stabilization energies ranging from 2 to 8 kilocalories per mole, depending on the specific geometric arrangement and environmental conditions. The ether linkage connecting the trifluoroethoxy substituent to the aromatic ring introduces additional conformational flexibility, with rotation around the aromatic carbon-oxygen bond influenced by both steric factors and electronic effects from the electron-withdrawing trifluoromethyl group.

The conformational landscape of this compound is further complicated by potential interactions between the trifluoromethyl groups and the aromatic ring system. These interactions can include weak attractive forces between the electropositive carbon atom of the trifluoromethyl group and the electron-rich aromatic system, as well as favorable electrostatic interactions between fluorine atoms and aromatic hydrogen atoms positioned appropriately in space.

Comparative Analysis with Structurally Related Fluorinated Benzoate Derivatives

The comparative analysis of this compound with related fluorinated benzoate derivatives reveals significant structural and property differences that influence chemical behavior and applications. The closely related compound 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, which lacks the ester functionality but contains an additional trifluoroethoxy group, exhibits a molecular weight of 318.17 grams per mole and molecular formula C11H8F6O4. This compound serves as a key intermediate in the synthesis of flecainide, a cardiovascular medication, highlighting the pharmaceutical importance of this structural class.

The simpler 2,2,2-trifluoroethyl benzoate derivative, with molecular formula C9H7F3O2 and molecular weight 204.14 grams per mole, provides insight into the effects of additional fluorinated substituents. The substantial molecular weight increase of 114 grams per mole in the target compound reflects the incorporation of the hydroxyl group and trifluoroethoxy substituent, which significantly alter both physical properties and chemical reactivity patterns. The comparison demonstrates how systematic structural modifications can be employed to fine-tune molecular properties for specific applications.

Another relevant comparison involves the methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate derivative, which contains the same substitution pattern on the aromatic ring but employs a methyl ester rather than the trifluoroethyl ester. This compound exhibits a molecular formula C12H10F6O5 and molecular weight 332.20 grams per mole, illustrating how ester group modifications affect overall molecular properties while maintaining the core aromatic substitution pattern.

The property differences between these related compounds demonstrate the significant impact of structural modifications on physical and chemical characteristics. The incorporation of trifluoromethyl groups consistently increases molecular weight, alters electronic distribution, and modifies lipophilicity profiles compared to non-fluorinated analogs. These structural relationships provide valuable insights for medicinal chemists seeking to optimize compound properties for specific therapeutic applications while maintaining desired biological activity profiles.

Eigenschaften

IUPAC Name |

2,2,2-trifluoroethyl 2-hydroxy-5-(2,2,2-trifluoroethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F6O4/c12-10(13,14)4-20-6-1-2-8(18)7(3-6)9(19)21-5-11(15,16)17/h1-3,18H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOMAMPLRWRQRDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCC(F)(F)F)C(=O)OCC(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80696506 | |

| Record name | 2,2,2-Trifluoroethyl 2-hydroxy-5-(2,2,2-trifluoroethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106854-80-2 | |

| Record name | 2,2,2-Trifluoroethyl 2-hydroxy-5-(2,2,2-trifluoroethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Selection of Aromatic Substrates

The foundational step in synthesizing 2,2,2-trifluoroethyl 2-hydroxy-5-(2,2,2-trifluoroethoxy)benzoate involves the preparation of a dihalogenated toluene derivative. As detailed in EP1918280A1, 2,5-dibromotoluene serves as a preferred starting material due to its reactivity in nucleophilic aromatic substitution (SNAr) reactions. The bromine atoms at the 2- and 5-positions are displaced by 2,2,2-trifluoroethoxy groups under strongly basic conditions, forming 2,5-bis(2,2,2-trifluoroethoxy)toluene.

Reaction Conditions for SNAr:

-

Solvent : N,N-Dimethylformamide (DMF) facilitates polar aprotic conditions, enhancing nucleophilicity.

-

Base : Metallic sodium (2.5–3.0 equivalents) generates the trifluoroethoxide ion in situ.

-

Catalyst : Anhydrous copper(II) sulfate (10 mol%) accelerates substitution kinetics.

-

Temperature : 85–105°C, balancing reaction rate and side-product formation.

This step achieves >90% conversion when using 8 equivalents of 2,2,2-trifluoroethanol, though stoichiometric excess drives equilibrium toward the desired product.

Oxidation of Methyl to Carboxylic Acid

Permanganate-Mediated Oxidation

The methyl group at position 4 of 2,5-bis(2,2,2-trifluoroethoxy)toluene undergoes oxidation to a carboxylic acid, yielding 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid. Potassium permanganate (KMnO₄) in aqueous alkaline conditions (pH 10–12) is employed for this transformation.

Optimization Parameters:

-

Oxidant Load : 6.45 mol equivalents of KMnO₄ per mole of substrate.

-

Temperature : 83–93°C to prevent over-oxidation to CO₂.

-

Workup : Hot filtration removes manganese dioxide precipitates, followed by acidification to isolate the benzoic acid.

This step achieves an 81.6% yield, with residual unreacted toluene derivative recoverable via crystallization.

Selective Esterification of the Carboxylic Acid

Acid Chloride Formation and Alcoholysis

The benzoic acid intermediate is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. Subsequent reaction with 2,2,2-trifluoroethanol introduces the ester moiety.

Critical Considerations:

-

Protection of Hydroxyl Group : The phenolic -OH at position 2 requires protection (e.g., acetyl or trimethylsilyl groups) to prevent side reactions during acid chloride formation.

-

Solvent Selection : Dichloromethane or tetrahydrofuran (THF) minimizes ester hydrolysis.

-

Stoichiometry : A 1.2:1 molar ratio of alcohol to acid chloride ensures complete conversion.

Deprotection and Final Product Isolation

Cleavage of Protecting Groups

After esterification, the protecting group on the hydroxyl moiety is removed. For acetyl-protected intermediates, mild basic hydrolysis (e.g., NaOH in methanol/water) restores the phenolic -OH without cleaving the ester bond.

Purification Protocol:

-

Crystallization : The crude product is recrystallized from ethanol/water (3:1 v/v) to remove residual salts and byproducts.

-

Chromatography : Silica gel chromatography (hexane/ethyl acetate gradient) isolates the target compound in >98% purity.

Comparative Analysis of Synthetic Routes

Yield and Scalability

The table below contrasts key metrics for the two primary routes to this compound:

| Parameter | Route A (Via Acid Chloride) | Route B (Direct Esterification) |

|---|---|---|

| Overall Yield | 68% | 52% |

| Purity | 98.5% | 95.2% |

| Scalability | >100 kg batch | <10 kg batch |

| Byproduct Formation | <2% | 8–10% |

Route A, employing acid chloride intermediates, remains industrially preferred due to superior scalability and purity.

Challenges and Mitigation Strategies

Analyse Chemischer Reaktionen

Types of Reactions

2,2,2-Trifluoroethyl 2-hydroxy-5-(2,2,2-trifluoroethoxy)benzoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products Formed

Oxidation: Formation of 2,2,2-trifluoroethyl 2-oxo-5-(2,2,2-trifluoroethoxy)benzoate.

Reduction: Formation of 2,2,2-trifluoroethyl 2-hydroxy-5-(2,2,2-trifluoroethoxy)benzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2,2,2-Trifluoroethyl 2-hydroxy-5-(2,2,2-trifluoroethoxy)benzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Employed in the study of enzyme interactions and protein modifications due to its unique structural properties.

Medicine: Investigated for potential use in drug development, particularly in the design of enzyme inhibitors.

Wirkmechanismus

The mechanism of action of 2,2,2-Trifluoroethyl 2-hydroxy-5-(2,2,2-trifluoroethoxy)benzoate is largely dependent on its interaction with biological molecules. The trifluoroethyl groups enhance the compound’s ability to form hydrogen bonds and interact with enzyme active sites, potentially inhibiting enzyme activity. The electron-withdrawing effects of the trifluoroethyl groups also increase the compound’s reactivity, making it a valuable tool in biochemical studies .

Vergleich Mit ähnlichen Verbindungen

Table 2: Physicochemical Properties*

| Property | Target Compound | Ethyl 2-[2-Fluoro-5-(trifluoromethyl)phenyl]-2-oxoacetate |

|---|---|---|

| LogP (predicted) | 3.2 | 2.8 |

| Topological Polar SA | 75.3 Ų | 68.4 Ų |

| Hydrogen Bond Donors | 1 | 0 |

| Metabolic Stability | High | Moderate |

*Predicted using analogous fluorinated benzoates .

Research Findings

- Fluorine’s Role : The trifluoroethoxy group in the target compound enhances metabolic stability by resisting cytochrome P450-mediated oxidation, a common advantage of fluorinated ethers .

- Synthetic Flexibility : The unprotected hydroxyl group allows direct coupling reactions, as demonstrated in the synthesis of pyridylmethyl benzamide derivatives .

- Comparative Bioactivity: Analogs with trifluoroethylsulfanyl groups exhibit stronger pesticidal activity due to sulfur’s nucleophilic reactivity, whereas the target compound’s phenolic hydroxyl group favors hydrogen bonding in drug-target interactions .

Biologische Aktivität

2,2,2-Trifluoroethyl 2-hydroxy-5-(2,2,2-trifluoroethoxy)benzoate is a synthetic compound that has garnered attention due to its unique trifluoromethyl groups and potential biological activities. This article explores its biological activity through various studies, including in vitro and in vivo assessments, molecular docking simulations, and structure-activity relationship (SAR) analyses.

Chemical Structure and Properties

The chemical formula for this compound is , and it features multiple trifluoromethyl groups that enhance its pharmacological properties. The trifluoromethyl group is known for increasing lipophilicity and metabolic stability in organic compounds.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of compounds related to this compound. In a notable study, a series of derivatives were synthesized and screened against the LN229 glioblastoma cell line. The results indicated that certain derivatives exhibited significant cytotoxic effects, leading to apoptosis in cancer cells. Specifically:

- Compound 5b showed promising results in inducing DNA damage in glioblastoma cells.

- Colony formation assays confirmed the efficacy of these compounds in reducing cell viability.

Antidiabetic Activity

In vivo studies using Drosophila melanogaster as a model organism demonstrated that some derivatives of this compound lowered glucose levels significantly. Compounds 5d and 5f were particularly effective in improving glucose metabolism in diabetic models. This suggests potential applications in managing diabetes through modulation of glucose levels.

Molecular Docking Studies

Molecular docking simulations were employed to predict the binding affinity of synthesized compounds at specific protein targets. The most active compound identified from the docking studies was 5b , which exhibited stable interactions with the binding site of the target protein. Key findings include:

- The root mean square deviation (RMSD) analysis indicated that the ligand maintained stability within the binding pocket throughout the simulation.

- The interaction dynamics suggest that the trifluoromethyl groups contribute to enhanced binding affinity due to favorable interactions with amino acid residues.

Structure-Activity Relationship (SAR)

The incorporation of trifluoromethyl groups into the benzene ring significantly influenced biological activity. SAR studies revealed that:

- The presence of trifluoromethyl groups at specific positions on the aromatic ring increased potency against cancer cell lines.

- Modifications on the hydroxy and ethoxy groups also impacted both anticancer and antidiabetic activities.

Summary of Research Findings

| Activity | Compound | Model/System | Outcome |

|---|---|---|---|

| Anticancer | 5b | LN229 glioblastoma cells | Induced apoptosis |

| Antidiabetic | 5d, 5f | Drosophila melanogaster | Lowered glucose levels |

| Molecular Docking | 5b | Protein binding simulation | Stable binding observed |

Q & A

What are the established synthetic routes for 2,2,2-trifluoroethyl 2-hydroxy-5-(2,2,2-trifluoroethoxy)benzoate, and how do reaction conditions influence yield?

The compound is synthesized via sequential trifluoroethylation and esterification. A common method involves:

Trifluoroethylation : Reacting 2,5-dihydroxybenzoic acid with 2,2,2-trifluoroethyl bromide in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent like DMF .

Esterification : The intermediate 2-hydroxy-5-(2,2,2-trifluoroethoxy)benzoic acid is esterified with 2,2,2-trifluoroethanol using DCC (dicyclohexylcarbodiimide) as a coupling agent .

Key factors :

- Catalyst choice : Rhodium-catalyzed C–H functionalization (e.g., Rh₂(S-2-Cl-5-BrTPCP)₄) can enhance regioselectivity and yield (up to 90%) in trifluoroethoxy-group introduction .

- Purification : Flash chromatography (e.g., silica gel with pentane/diethyl ether gradients) is critical for isolating high-purity products .

How can conflicting spectroscopic data (e.g., NMR shifts) for this compound be resolved?

Discrepancies in NMR data often arise from solvent effects, hydrogen bonding, or impurities. To resolve these:

- Standardized conditions : Use deuterated solvents (e.g., CDCl₃ or DMSO-d₆) and control temperature during analysis .

- 2D-NMR techniques : HSQC and HMBC can clarify ambiguous proton-carbon correlations, particularly for the trifluoroethoxy and ester groups .

- Cross-validation : Compare with structurally analogous compounds (e.g., 2-(2,2,2-trifluoroethoxy)phenol derivatives) to identify consistent trends in chemical shifts .

What advanced catalytic strategies improve the efficiency of introducing trifluoroethoxy groups?

Transition-metal catalysis, particularly rhodium complexes, enables selective C–H functionalization. For example:

- Rh₂(S-2-Cl-5-BrTPCP)₄ : Achieves >90% yield in functionalizing aromatic substrates by activating specific C–H bonds while tolerating electron-withdrawing groups like esters .

- Mechanistic insight : The catalyst stabilizes transition states via π-interactions, directing trifluoroethoxy-group installation at the para position relative to existing substituents .

How does the stability of this compound vary under different storage conditions, and what degradation products form?

- Hydrolysis sensitivity : The ester bond is prone to hydrolysis in aqueous or acidic conditions, yielding 2-hydroxy-5-(2,2,2-trifluoroethoxy)benzoic acid and trifluoroethanol .

- Stabilization : Store under anhydrous conditions at –20°C with desiccants. Use inert atmospheres (N₂/Ar) to prevent oxidation of the phenolic –OH group .

- Degradation analysis : Monitor via HPLC-MS; degradation products can be identified by m/z peaks corresponding to hydrolyzed fragments .

What methodologies are recommended for quantifying trace impurities in this compound?

- HPLC with UV/FLD detection : Use a C18 column (e.g., Purospher® STAR) and gradient elution (acetonitrile/water + 0.1% TFA) to separate impurities like unreacted starting materials or hydrolysis byproducts .

- Validation parameters : Ensure linearity (R² >0.999), LOD <0.1%, and LOQ <0.3% per ICH guidelines .

How can computational modeling aid in predicting the reactivity of this compound in novel reactions?

- DFT calculations : Simulate reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites) to predict regioselectivity in further derivatization .

- Solvent effects : COSMO-RS models can optimize solvent choices for reactions involving polar intermediates .

What are the challenges in scaling up synthesis from milligram to gram quantities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.